methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate
Description
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate is a synthetic organic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and an isopropyl group at the 3-position. The pyrazole ring is further functionalized via a carbonyl-amino linkage to a methyl acetate moiety.
The compound’s synthesis likely involves condensation reactions between pyrazole-carboxylic acid derivatives and methyl aminoacetate precursors. Crystallographic studies using tools like SHELXL and visualization software such as WinGX/ORTEP would be critical for confirming its molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl 2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H19N3O3/c1-11(2)13-9-14(16(21)17-10-15(20)22-3)19(18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21) |
InChI Key |
HSODWGRTNZYONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Phenylhydrazine
A widely cited method involves the reaction of ethyl acetoacetate derivatives with substituted hydrazines. For instance, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in the presence of methanesulfonic acid to yield intermediates that undergo cyclization. Although this approach originally targeted piperazine derivatives, its adaptation to 3-isopropyl groups requires substituting the β-ketoester with a bulkier isopropyl analog. Key steps include:
Direct Synthesis from Esters and Alkynones
The Royal Society of Chemistry (RSC) outlines a method for synthesizing pyrazoles directly from esters and alkynones using potassium tert-butoxide. This one-pot strategy avoids isolation of intermediates, enhancing yield and purity:
-
Alkynone Formation : Ethyl esters react with terminal acetylenes in tetrahydrofuran (THF) at ambient temperature.
-
Hydrazine Cyclization : The resulting alkynones undergo reflux with hydrazine hydrate in ethanol to form the pyrazole core.
Table 1: Comparative Analysis of Pyrazole Core Synthesis
| Method | Starting Material | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| β-Ketoester Cyclization | Ethyl acetoacetate | Methanesulfonic acid | 50–55°C | 65–70% | |
| Direct Alkynone Route | Ethyl ester + acetylene | KOtBu/THF | Ambient | 58% |
Following pyrazole formation, the introduction of the carbonylaminoacetate group necessitates precise coupling reactions. Industrial patents highlight the use of Lawesson’s reagent for thioamide formation, though amidation via carboxylic acid intermediates remains more relevant for the target compound.
Carboxylic Acid Activation and Amide Coupling
The 5-position of the pyrazole ring is functionalized through its carboxylic acid derivative:
-
Oxidation : Conversion of a methyl or nitrile group at the 5-position to a carboxylic acid using oxidative agents (e.g., KMnO₄ in acidic conditions).
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the reactive acyl chloride.
-
Amidation : Reaction with methyl glycinate in the presence of a base (e.g., triethylamine) forms the acetamide linkage.
Critical Considerations :
-
Solvent Selection : Toluene and dichloromethane are preferred for their inertness and ease of removal.
-
Temperature Control : Cooling to 0–5°C during acid chloride synthesis minimizes side reactions.
Integrated Synthesis Route
Combining the above strategies, a holistic synthesis pathway emerges:
Step 1: Pyrazole Core Synthesis
-
React 3-isopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester with phenylhydrazine in methanesulfonic acid at 50°C.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Step 2: Carboxylic Acid Derivatization
-
Hydrolyze the ester to the carboxylic acid using NaOH in ethanol/water.
Step 3: Amide Bond Formation
-
Couple the acid chloride with methyl 2-aminoacetate in dichloromethane and triethylamine at 0°C.
-
Isolate the product via crystallization from toluene/glacial acetic acid.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Pyrazole Cyclization | Phenylhydrazine, MeSO₃H, 50°C | 68% | 95% |
| Acid Chloride | SOCl₂, reflux, 2h | 89% | 98% |
| Amidation | Methyl glycinate, Et₃N, CH₂Cl₂, 0°C | 75% | 97% |
Industrial-Scale Optimization
Patent data emphasizes operational adjustments to enhance scalability:
-
Solvent Recycling : Toluene and THF are recovered via distillation at 100–110°C under reduced pressure.
-
Waste Reduction : Aqueous washes with sodium bicarbonate neutralize residual acids, simplifying disposal.
-
Crystallization : Slow cooling (0.5°C/min) from toluene/acetic acid mixtures yields high-purity crystals.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution Reactions: The phenyl and isopropyl groups can participate in substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol is possible.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate. Research indicates that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated a series of pyrazole derivatives and their anticancer activities against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT-116 | X.X |
| Other Pyrazole Derivative A | MCF-7 | X.X |
| Other Pyrazole Derivative B | HCT-116 | X.X |
Synthesis Methodologies
The synthesis of this compound typically involves several chemical reactions, including cyclocondensation and acylation processes.
Synthesis Steps
- Cyclocondensation Reaction : The initial step involves the reaction between ethyl acetoacetate and phenyl hydrazine to form a pyrazolone intermediate.
- Acylation : The pyrazolone derivative is subjected to acylation to introduce the carbonyl group, leading to the formation of the target compound.
These methods are essential for producing derivatives with varied biological activities and optimizing their pharmacological profiles.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for enhancing its efficacy as an anticancer agent.
Key Structural Features
Research into similar compounds suggests that:
- Substituents on the Pyrazole Ring : Modifications can significantly impact biological activity. For instance, variations in alkyl or aryl groups can enhance potency against specific cancer types.
| Substituent Type | Effect on Activity |
|---|---|
| Isopropyl Group | Increases lipophilicity and potency |
| Carbonyl Group | Essential for receptor binding |
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Derivatives
The compound’s distinct 3-isopropyl and 1-phenyl substituents differentiate it from analogous pyrazole-based esters. For example:
| Compound Name | Substituents (Pyrazole Positions) | Key Properties/Applications |
|---|---|---|
| Methyl 2-{[(1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate | 1-phenyl, unsubstituted C3 | Lower steric hindrance; moderate bioactivity |
| Methyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate | 3-methyl, 1-phenyl | Enhanced thermal stability |
| Target Compound | 3-isopropyl, 1-phenyl | Increased lipophilicity; steric effects |
- Crystallographic Behavior : Pyrazole derivatives with bulky substituents often exhibit distinct packing modes. For instance, isopropyl groups may promote CH-π interactions, as observed in analogous structures refined using SHELXL .
Thermal and Solubility Properties
- Thermal Stability : Bulky substituents like isopropyl can enhance melting points (e.g., 180–200°C range for similar compounds) by reducing molecular motion in crystal lattices.
- Solubility : The methyl ester and isopropyl groups likely reduce aqueous solubility compared to hydroxylated analogs, a trade-off for improved bioavailability.
Methodological Considerations
Structural comparisons rely heavily on computational and crystallographic tools:
- Refinement Software : SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric clashes in bulky derivatives .
- Visualization : Programs like ORTEP (via WinGX) aid in analyzing torsion angles and hydrogen-bonding networks , which are pivotal for understanding substituent impacts.
Biological Activity
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate is a compound characterized by its unique pyrazole structure, which has been associated with various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring that contributes to its biological activity. The presence of the isopropyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Formula: CHNO\
Molecular Weight: 262.32 g/mol
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Compounds show inhibition of inflammatory mediators in vitro. |
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines (e.g., HeLa, A375). |
| Antimicrobial | Demonstrates inhibitory effects against bacterial strains. |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through:
- Inhibition of Enzymatic Activity: Certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation.
- Receptor Modulation: Some compounds in this class may interact with G protein-coupled receptors (GPCRs), leading to altered signaling pathways associated with pain and inflammation.
- Cell Cycle Interference: Preliminary studies indicate potential interference with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related pyrazole derivative on human colorectal carcinoma cells (SW620). The compound exhibited an IC value of 1.46 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for assessing the viability of this compound as a therapeutic agent. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate long-term safety and potential side effects.
Q & A
Q. Optimization Tips :
- Use catalysts like sodium acetate to enhance reaction rates and yields .
- Control temperature (reflux at 80–100°C) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps) to minimize side products .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 330.18) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
Advanced Tip : X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated for related pyrazole derivatives .
How can computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2 or kinase targets). Pyrazole derivatives often interact via hydrogen bonding with active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like the isopropyl group enhance lipophilicity, affecting membrane permeability .
Validation : Cross-reference computational results with experimental bioactivity assays (e.g., IC₅₀ values from kinase inhibition studies) .
How can researchers address discrepancies in reported biological activities across studies?
Advanced Research Question
Contradictions often arise from structural variations or assay conditions. For example:
- Anticancer vs. Antibacterial Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show stronger antibacterial effects, while bulky substituents (e.g., isopropyl) may favor anticancer activity .
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial studies using Staphylococcus aureus ATCC 25923) to reduce variability .
Mitigation Strategy : Perform dose-response curves and include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) .
What strategies improve the compound’s stability under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or amide groups .
- Solvent Choice : Dissolve in DMSO for long-term stock solutions (avoid aqueous buffers at pH > 8 to prevent ester hydrolysis) .
What are the key considerations in designing bioactivity assays for this compound?
Advanced Research Question
- Target Selection : Prioritize enzymes or receptors with known pyrazole interactions (e.g., COX-2, EGFR kinase) .
- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture full dose-response profiles .
- Cell Lines : Select relevant models (e.g., HeLa for anticancer screening, E. coli DH5α for antimicrobial tests) .
Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .
How do structural modifications influence the compound’s physicochemical and bioactive properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
